molecular formula C14H27NO3 B566072 tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate CAS No. 1037754-73-6

tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate

Cat. No.: B566072
CAS No.: 1037754-73-6
M. Wt: 257.374
InChI Key: ZEOVKUVEPGIQPI-LLVKDONJSA-N
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Description

tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently employed in the exploration of structure-activity relationships (SAR) for novel therapeutic agents, particularly in the development of inhibitors targeting essential bacterial enzymes . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in organic synthesis, safeguarding the secondary amine and allowing for selective deprotection under mild acidic conditions to enable further molecular elaboration . The defined (R) stereocenter at the 3-hydroxy-1-methylpropyl side chain is critical for conferring specific three-dimensional interactions with biological targets, making this compound especially useful for researching enantioselective synthesis and for creating targeted chemical libraries. Its structure, featuring a protected amine and a hydroxyalkyl chain, suggests potential as a precursor in synthesizing more complex molecules for pharmacological evaluation. This product is intended for research applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOVKUVEPGIQPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine derivative.

    Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester.

    Hydroxy-Methylpropyl Side Chain Addition: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the appropriate alcohol or alkoxide reacts with the intermediate formed in the previous step.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl group or the hydroxy-methylpropyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Neuropharmacological Applications

Research indicates that compounds similar to tert-butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate exhibit potential as multitarget drugs for neurodegenerative diseases. For instance, a related compound has demonstrated protective effects on astrocytes against amyloid beta-induced toxicity, which is relevant in Alzheimer's disease models. The study showed that the compound could inhibit amyloidogenesis and reduce inflammation markers such as TNF-α in cell cultures .

1.2. Synthesis and Derivatives

The synthesis of this compound involves protecting group strategies that enhance yield and minimize by-products, as demonstrated in studies focusing on similar piperidine derivatives. The synthetic pathways often utilize coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester .

2.1. In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and protective effects of this compound on various cell lines, particularly those relevant to neurodegenerative conditions. The MTT assay is commonly employed to assess cell viability in the presence of the compound, showing promising results in reducing cell death induced by toxic agents like amyloid beta .

Data Table: Summary of Research Findings

Study Compound Application Findings
Study 1M4NeuroprotectionModerate protective effect against amyloid beta toxicity; reduced TNF-α levels
Study 2Similar piperidine derivativeSynthesis optimizationEnhanced yield through improved synthetic pathway
Study 3tert-butyl 4-((R)-3-hydroxypropyl)piperidineIn vitro analysisSignificant reduction in cell viability loss in astrocytes exposed to toxic agents

Mechanism of Action

The mechanism of action of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpropyl side chain and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Branching and stereochemistry (e.g., (R)-configuration in the target compound) significantly alter molecular shape, impacting lipophilicity and binding affinity.
  • Substituents like pyridinyl (aromatic) or amino groups introduce distinct electronic properties, influencing reactivity and biological activity .

Physicochemical Properties

Comparative data for solubility, polarity, and bioavailability-related parameters:

Compound Name TPSA (Ų) LogP Solubility (DMSO) Solubility (Methanol) Bioavailability Score
tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate* ~55 ~2.1 High High 0.55
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 55.4 1.66 18.9 mg/mL 14.1 mg/mL 0.55
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 75.9 1.32 Moderate Moderate 0.65

*Estimated based on structural analogs .

Key Observations :

  • The target compound’s methyl branching may slightly increase LogP compared to linear analogs, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate (CAS No. 156185-63-6) is a piperidine derivative with notable biological activity, particularly in the context of antimicrobial and neuroprotective properties. This compound has been the subject of various studies aimed at understanding its mechanism of action, pharmacological potential, and therapeutic applications.

The molecular formula of this compound is C13H25NO3, with a molecular weight of 243.34 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a hydroxypropyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
CAS Number156185-63-6
InChI KeyOXPWHPCCUXESFQ-UHFFFAOYSA-N
Boiling PointNot available

Antimicrobial Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its inhibitory effects on the MenA enzyme, a critical target in the menaquinone biosynthesis pathway essential for Mtb survival under hypoxic conditions.

In a structure-activity relationship (SAR) study involving various piperidine derivatives, this compound exhibited significant inhibitory activity against MenA with IC50 values ranging from 13 to 22 µM, indicating its potential as an antitubercular agent .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for neuroprotective effects. Research indicates that it can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. In vitro studies demonstrated that this compound can inhibit amyloid beta aggregation significantly, showing up to 85% inhibition at concentrations of 100 µM .

Study on Antimycobacterial Activity

A recent study focused on evaluating the efficacy of several piperidine derivatives against Mtb. The results indicated that this compound not only inhibited MenA but also displayed favorable pharmacokinetic properties when used in combination therapies. This combination approach led to nearly complete sterilization of Mtb in vivo within two weeks .

Neuroprotective Mechanisms

Another research effort assessed the impact of this compound on astrocyte cells exposed to amyloid beta peptides. The findings revealed that it could significantly improve cell viability under toxic conditions induced by amyloid beta, suggesting a protective role against neurodegeneration. The mechanism appears to involve modulation of inflammatory responses and reduction in oxidative stress markers .

Q & A

Q. How to address discrepancies in reported solubility values for this compound across solvents?

  • Methodological Answer : Re-evaluate solubility using USP/Ph. Eur. shake-flask method: Saturate solvent (e.g., water, ethanol, DCM) with the compound, equilibrate at 25°C for 24 hr, and quantify supernatant via UV spectrophotometry (λmax ~254 nm). Control for polymorphic forms by characterizing crystals via XRPD .

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